molecular formula C9H14ClN3O B11761820 (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride

(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride

Cat. No.: B11761820
M. Wt: 215.68 g/mol
InChI Key: NGQBRIXEPATEQZ-MWMYENNMSA-N
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Description

(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is a synthetic organic compound characterized by the presence of a pyridine ring, an amino group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride typically involves the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 4-aminobutanal, is synthesized through the reduction of 4-aminobutyronitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Condensation Reaction: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.

    Cyclization and Purification: The oxime undergoes cyclization to form the desired product, which is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert the oxime group back to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS), halogenated solvents

Major Products

    Oxidation: Nitroso and nitro derivatives

    Reduction: Corresponding amine

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of biochemical probes due to its ability to interact with biological macromolecules. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for the development of metal-based drugs.

Industry

In the materials science industry, this compound is explored for its use in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminobutyl)hydroxylamine
  • N-(pyridin-3-yl)hydroxylamine
  • 4-aminopyridine

Uniqueness

(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is unique due to the presence of both a pyridine ring and a hydroxylamine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with tailored properties.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

(NZ)-N-(4-amino-1-pyridin-3-ylbutylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c10-5-1-4-9(12-13)8-3-2-6-11-7-8;/h2-3,6-7,13H,1,4-5,10H2;1H/b12-9-;

InChI Key

NGQBRIXEPATEQZ-MWMYENNMSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=N\O)/CCCN.Cl

Canonical SMILES

C1=CC(=CN=C1)C(=NO)CCCN.Cl

Origin of Product

United States

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